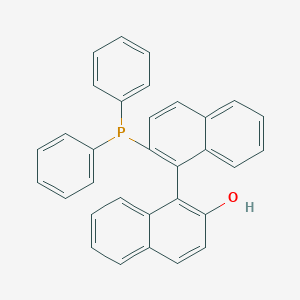

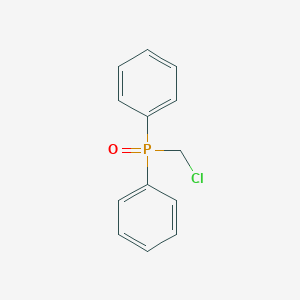

(氯甲基)二苯基膦氧化物

描述

“(Chloromethyl)diphenylphosphine Oxide” is a chemical compound with the molecular formula C13H12ClOP . It is used in various fields such as cancer research, neurology, infectious disease research, and pharmaceutical toxicology .

Synthesis Analysis

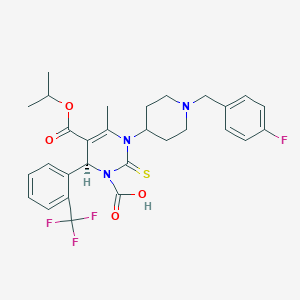

The synthesis of “(Chloromethyl)diphenylphosphine Oxide” involves the interaction of (2-(chloromethyl)phenyl)diphenylphosphine with different imidazoles . This method has been cited in various publications and is considered a standard approach for the synthesis of this compound .Molecular Structure Analysis

The molecular structure of “(Chloromethyl)diphenylphosphine Oxide” is represented by the formula C13H12ClOP . The average mass of the molecule is 250.661 Da .科学研究应用

Synthesis of Tertiary Phosphines

(Chloromethyl)diphenylphosphine Oxide: is utilized in the synthesis of tertiary phosphines, which are pivotal in the field of organophosphorus chemistry. These compounds serve as ligands in transition metal catalysis and have applications in organocatalysis due to their ability to donate electron density to metal centers .

Organocatalysis

In organocatalysis, tertiary phosphines derived from (Chloromethyl)diphenylphosphine Oxide are used to catalyze various organic reactions. This includes the activation of substrates for nucleophilic attack, which is fundamental in the synthesis of complex organic molecules .

Synthesis of Phosphine Ligands

This compound is instrumental in the preparation of phosphine ligands with specific structural and electronic properties. These ligands are essential for fine-tuning the reactivity and selectivity of metal-catalyzed reactions, which is crucial in pharmaceutical synthesis and material science .

Development of Frustrated Lewis Pairs (FLPs)

FLPs: are synthesized using derivatives of (Chloromethyl)diphenylphosphine Oxide . FLPs have the unique ability to activate small molecules like hydrogen, carbon dioxide, and nitrogen, which has implications in catalysis and hydrogen storage .

Creation of Phosphorus-Containing Polymers

The reactivity of (Chloromethyl)diphenylphosphine Oxide allows for the development of phosphorus-containing polymers. These polymers have potential applications in drug delivery, ion exchange, and removal of toxic pollutants due to their tunable properties .

Synthesis of P-Stereogenic Compounds

This compound is also used in the synthesis of P-stereogenic compounds, which are important in the creation of chiral catalysts and ligands. These compounds have significant applications in asymmetric synthesis, which is a key aspect of producing enantiomerically pure pharmaceuticals .

Luminescent Materials

(Chloromethyl)diphenylphosphine Oxide: derivatives are used in the synthesis of luminescent materials. These materials are important for the development of new lighting and display technologies, as well as in bioimaging .

Advanced Materials Research

Finally, this compound finds application in the synthesis of advanced materials, such as porous organic ligands, which have implications in gas storage, separation technologies, and catalysis .

安全和危害

“(Chloromethyl)diphenylphosphine Oxide” is known to be an irritant to the eyes, skin, and respiratory system . Prolonged exposure can lead to respiratory problems, and accidental ingestion or inhalation can result in severe poisoning . It is also a highly reactive substance that can ignite upon contact with air or water .

作用机制

Target of Action

(Chloromethyl)diphenylphosphine Oxide is a type of tertiary phosphine . Tertiary phosphines are widely used in transition metal catalysis and organocatalysis, which inspires the design of new phosphines of various structures and the tuning of their properties . The primary targets of (Chloromethyl)diphenylphosphine Oxide are therefore likely to be transition metals and organic catalysts involved in various chemical reactions.

Mode of Action

The interaction of (Chloromethyl)diphenylphosphine Oxide with its targets involves the formation of P-C bonds . This compound can be synthesized through the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines . An electron-withdrawing group on the benzene ring of ArCl greatly accelerates the reactions with R2PNa, while an alkyl group reduces the reactivity .

Pharmacokinetics

It has a molecular weight of 250.66 g/mol . It has a density of 1.2±0.1 g/cm3, a boiling point of 339.1±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It is soluble in chloroform, DMSO, and ethyl acetate . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Action Environment

The action of (Chloromethyl)diphenylphosphine Oxide can be influenced by various environmental factors. For instance, the presence of an electron-withdrawing group on the benzene ring of ArCl can greatly accelerate its reactions, while an alkyl group can reduce its reactivity . Furthermore, its solubility in different solvents suggests that the solvent environment can also influence its action.

属性

IUPAC Name |

[chloromethyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClOP/c14-11-16(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPFFLDNJJJXHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CCl)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Chloromethyl)diphenylphosphine Oxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to (chloromethyl)diphenylphosphine oxide upon X-ray irradiation at low temperatures?

A2: X-ray irradiation of (chloromethyl)diphenylphosphine oxide crystals at 3 K generates the radical species Ph2P(O)CH2Cl-. [, ] This radical, characterized by electron paramagnetic resonance (EPR) spectroscopy, exhibits hyperfine coupling to chlorine, hydrogen, and phosphorus nuclei, providing valuable information about its electronic structure and geometry. The observed hyperfine coupling constants and g-tensor components indicate that the unpaired electron in Ph2P(O)CH2Cl- is primarily localized on the carbon atom adjacent to the chlorine atom. [] This suggests that X-ray irradiation induces a homolytic cleavage of the C-Cl bond in (chloromethyl)diphenylphosphine oxide, leading to the formation of the observed radical species.

Q2: How is (chloromethyl)diphenylphosphine oxide characterized using spectroscopic techniques?

A3: (Chloromethyl)diphenylphosphine oxide and its metal complexes can be characterized using a combination of spectroscopic techniques. 13C, 119Sn, and 31P NMR spectroscopy provide information about the structure and bonding within the compounds. [] Specifically, changes in chemical shifts and coupling patterns upon complexation can reveal the coordination environment around the phosphorus and tin atoms. Additionally, EPR spectroscopy has been used to study the radical species generated upon X-ray irradiation of (chloromethyl)diphenylphosphine oxide, providing insight into the electronic structure and geometry of these reactive intermediates. [] These spectroscopic techniques offer complementary information that, when combined with crystallographic data, allows for a comprehensive understanding of the structural features and reactivity of (chloromethyl)diphenylphosphine oxide and its derivatives.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-Oxabicyclo[3.1.0]hexan-2-ylidene)malononitrile](/img/structure/B118495.png)